molecular formula C5H11ClO B14135701 1-Chloro-3-methoxybutane CAS No. 4446-87-1

1-Chloro-3-methoxybutane

Cat. No.: B14135701
CAS No.: 4446-87-1
M. Wt: 122.59 g/mol
InChI Key: QEKQJFRPPXTQSM-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxybutane is an organic compound with the molecular formula C5H11ClO and a molecular weight of 122.593 g/mol It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxybutane can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-butanol with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, ensuring the complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methoxy-1-butanol.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to form 3-methoxybutane by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: 3-Methoxy-1-butanol.

    Oxidation: 3-Methoxybutanal or 3-methoxybutanoic acid.

    Reduction: 3-Methoxybutane.

Scientific Research Applications

1-Chloro-3-methoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, including oxidation and reduction, depending on the reaction conditions .

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The methoxy group undergoes oxidation or reduction, resulting in the formation of aldehydes, acids, or alkanes.

Comparison with Similar Compounds

1-Chloro-3-methoxybutane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-3-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKQJFRPPXTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596728
Record name 1-Chloro-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4446-87-1
Record name 1-Chloro-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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